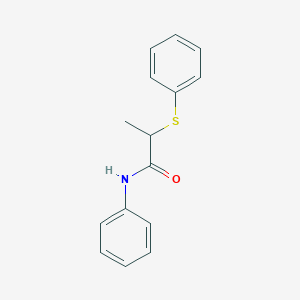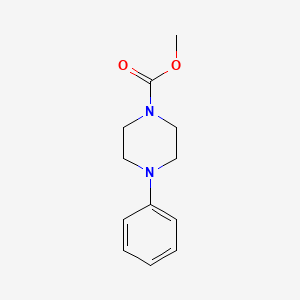![molecular formula C13H10FN5OS B5157449 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'compound X' and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of compound X involves its ability to inhibit specific enzymes involved in various biological processes. In cancer cells, it inhibits the enzyme thymidylate synthase, which is involved in DNA synthesis. In inflammation, it inhibits the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines. In infectious diseases, it inhibits the enzymes dihydrofolate reductase and thymidine kinase, which are involved in the replication of bacteria and viruses.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell division and induces cell death. In inflammation, it reduces the levels of inflammatory cytokines and reduces the severity of inflammation. In infectious diseases, it inhibits the replication of bacteria and viruses, thereby reducing the severity of the infection.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using compound X in lab experiments include its ability to target specific enzymes involved in various biological processes, its high potency, and its low toxicity. The limitations include its high cost, the need for specialized equipment and expertise for its synthesis, and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of compound X. One direction is to investigate its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its long-term effects and potential side effects. Additionally, further studies are needed to optimize its synthesis method and reduce its cost.
Conclusion:
In conclusion, compound X is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields such as cancer research, inflammation, and infectious diseases make it a promising candidate for further studies. Its ability to target specific enzymes involved in various biological processes, its high potency, and its low toxicity make it an attractive option for lab experiments. However, further studies are needed to determine its long-term effects and potential side effects, as well as to optimize its synthesis method and reduce its cost.
Synthesemethoden
The synthesis of compound X involves the reaction between 2-fluoroaniline and 2-chloro-N-(4-cyano-2-thiopyrimidin-5-yl)acetamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of around 100°C. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential applications in various fields such as cancer research, inflammation, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In inflammation, it has been shown to reduce the levels of inflammatory cytokines, thereby reducing the severity of inflammation. In infectious diseases, it has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes involved in their replication.
Eigenschaften
IUPAC Name |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c14-9-3-1-2-4-10(9)18-11(20)7-21-13-17-6-8(5-15)12(16)19-13/h1-4,6H,7H2,(H,18,20)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLCLUXCBINRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5157370.png)
![N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157389.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5157395.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5157404.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)


![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)


![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5157462.png)
![N-(2,3-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)